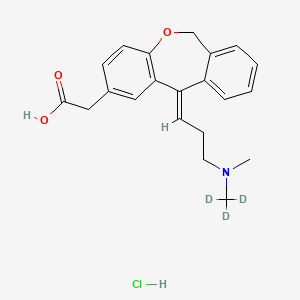
Olopatadine-d3 Hydrochloride
Vue d'ensemble
Description
Olopatadine-d3 (hydrochloride) is a deuterated form of olopatadine hydrochloride, which is a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary inflammatory mediator .
Applications De Recherche Scientifique
Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of olopatadine in various formulations.
Biology: Studied for its effects on histamine release and mast cell stabilization.
Medicine: Used in clinical research to study its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistamine formulations and as a quality control standard
Mécanisme D'action
Olopatadine-d3 (hydrochloride) works by selectively blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms. The molecular targets include histamine H1 receptors and pathways involved in mast cell degranulation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Olopatadine-d3 Hydrochloride works by attenuating inflammatory and allergic reactions . It interacts with histamine H1 receptors, blocking the effects of histamine, a primary inflammatory mediator . This interaction inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, thereby reducing inflammatory and allergic reactions . In a study, Olopatadine Hydrochloride was found to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers, oxidative stress, neutrophil infiltration, edema, and damage in lungs .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a selective histamine H1 antagonist . It blocks the effects of histamine at the molecular level, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also acts as a mast cell stabilizer, inhibiting the immunologically-stimulated release of histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A study found that heat sterilization yields a higher content of Olopatadine Hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study found that treatment with Olopatadine Hydrochloride significantly ameliorated LPS-induced lung injury, thus conferring improvement in survival . The effects produced by Olopatadine Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least six circulating metabolites in human plasma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of olopatadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the olopatadine molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the reaction of N,N-dimethylamino chloropropane hydrochloride with potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide, followed by the addition of isoxepac .
Industrial Production Methods
Industrial production of olopatadine-d3 (hydrochloride) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Olopatadine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and potassium bromide are commonly used.
Major Products Formed
The major products formed from these reactions include various degradation products such as α-hydroxy olopatadine and olopatadine related compound B .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketotifen fumarate: Another antihistamine used for allergic conjunctivitis.
Azelastine hydrochloride: Used for allergic rhinitis and conjunctivitis.
Epinastine hydrochloride: An antihistamine with similar applications.
Uniqueness
Olopatadine-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research settings. Its selective action on histamine H1 receptors and mast cell stabilization also sets it apart from other antihistamines .
Propriétés
IUPAC Name |
2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-KSSVLRJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



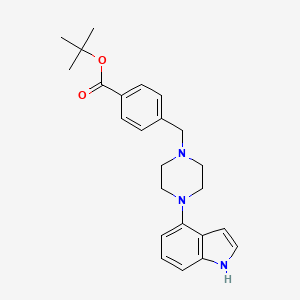

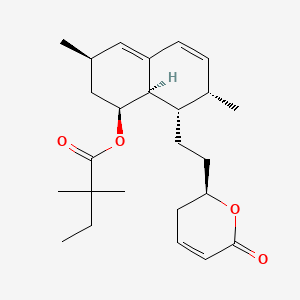
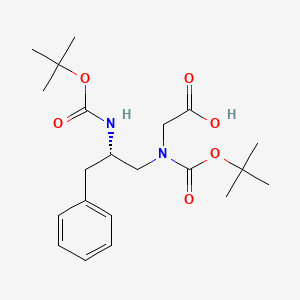

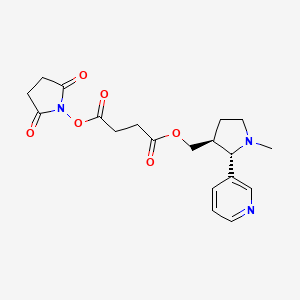
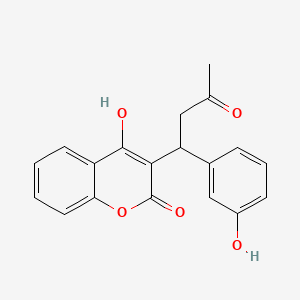
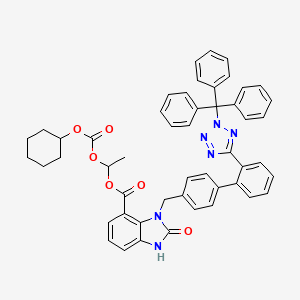

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
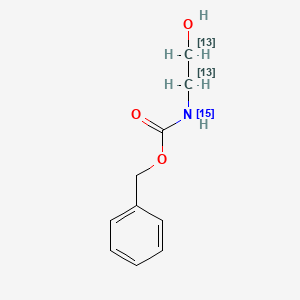
![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
